Fulvestrant, 7β- is a synthetic steroidal antiestrogen classified as a selective estrogen receptor degrader (SERD). [] It plays a critical role in scientific research as a tool to investigate the mechanisms of estrogen receptor (ER) signaling and endocrine resistance in estrogen receptor-positive (ER+) breast cancer. [, ] Fulvestrant, 7β- is used to understand the biological processes driving tumor growth and to develop novel therapeutic strategies for ER+ breast cancer. []
Fulvestrant, also known as (7α,17β)-7-{9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-triene-3,17-diol, is a selective estrogen receptor downregulator (SERD) primarily used for the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. It functions by binding to estrogen receptors in cancer cells and promoting their degradation, thereby inhibiting tumor growth. Fulvestrant is administered via intramuscular injection and is known for its long half-life of approximately 40 days .
Fulvestrant is classified as an estrogen receptor antagonist and is marketed under the brand name Faslodex. It was developed as a therapeutic agent to counteract the effects of estrogen in hormone-sensitive cancers. The compound is synthesized from steroid precursors and is notable for its unique mechanism of action compared to other anti-estrogen therapies like tamoxifen .
The critical steps include:
Fulvestrant has a complex molecular structure characterized by:
The structure features a steroid backbone with multiple fluorine atoms and a sulfinyl group, which contribute to its unique binding properties and pharmacological activity.
Fulvestrant undergoes several chemical reactions during its metabolism and interaction with biological systems:
Fulvestrant's mechanism of action involves two primary processes:
This dual action makes Fulvestrant particularly effective against tumors that have developed resistance to other forms of anti-estrogen therapy.
Fulvestrant exhibits several notable physical and chemical properties:
Relevant data includes:
Fulvestrant is primarily used in oncology for:
Its ability to effectively downregulate estrogen receptors makes it a critical tool in both therapeutic settings and research environments focused on understanding hormone-dependent cancers.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3